2-(3-Chloro-2,2-dimethylpropyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-2,2-dimethylpropyl)oxolane is an organic compound with the molecular formula C₉H₁₇ClO and a molecular weight of 176.68 g/mol . This compound is characterized by the presence of a chloro-substituted dimethylpropyl group attached to an oxolane ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2,2-dimethylpropyl)oxolane typically involves the reaction of 3-chloro-2,2-dimethylpropanol with oxirane under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the oxolane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and temperature control .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2,2-dimethylpropyl)oxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as hydroxyl or amine.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxolane derivatives, such as hydroxylated, aminated, and substituted oxolanes .
Scientific Research Applications
2-(3-Chloro-2,2-dimethylpropyl)oxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2,2-dimethylpropyl)oxolane involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the oxolane ring can undergo ring-opening reactions. These interactions can lead to the formation of various biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-2,2-dimethylpropyl)oxolane
- 2-(3-Iodo-2,2-dimethylpropyl)oxolane
- 2-(3-Fluoro-2,2-dimethylpropyl)oxolane
Uniqueness
2-(3-Chloro-2,2-dimethylpropyl)oxolane is unique due to the presence of the chloro group, which imparts distinct reactivity compared to its bromo, iodo, and fluoro analogs. The chloro group is less reactive than bromo and iodo but more reactive than fluoro, making it a versatile intermediate in various chemical reactions .
Properties
Molecular Formula |
C9H17ClO |
---|---|
Molecular Weight |
176.68 g/mol |
IUPAC Name |
2-(3-chloro-2,2-dimethylpropyl)oxolane |
InChI |
InChI=1S/C9H17ClO/c1-9(2,7-10)6-8-4-3-5-11-8/h8H,3-7H2,1-2H3 |
InChI Key |
NOHADRPAAIJJSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CCCO1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.